N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea
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Overview
Description
N-Methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea is an organic compound that belongs to the class of ureas It features a unique structure with an oxazole ring substituted with a 2-methylpropyl group and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea typically involves multistep organic reactions. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent such as zinc amalgam in hydrochloric acid (Clemmensen reduction).
Nitration: The final step involves the nitration of the compound to introduce the nitro group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-Methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the urea moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-pyrrolidone: A dipolar aprotic solvent used in various chemical reactions.
N-Methyl-1-propanamine: A secondary amine with similar structural features.
Uniqueness
N-Methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea is unique due to its specific substitution pattern on the oxazole ring and the presence of both urea and oxazole functionalities. This combination of features imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
CAS No. |
55808-01-0 |
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Molecular Formula |
C9H15N3O2 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
1-methyl-3-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea |
InChI |
InChI=1S/C9H15N3O2/c1-6(2)4-7-5-8(12-14-7)11-9(13)10-3/h5-6H,4H2,1-3H3,(H2,10,11,12,13) |
InChI Key |
OEBFXLBMLIOPSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=NO1)NC(=O)NC |
Origin of Product |
United States |
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